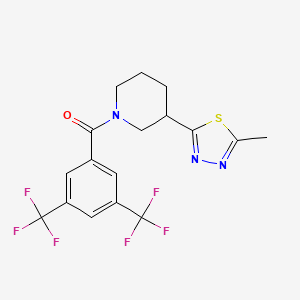

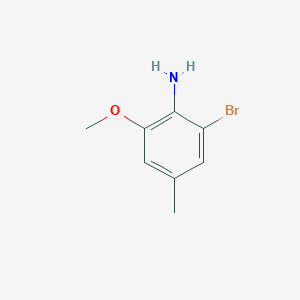

1-(2,5-Dimethoxyphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of urea derivatives often involves multi-step chemical reactions, starting from readily available precursors. For related compounds, such as 1-(2,5-Dimethoxyphenyl)-3-(2-hydroxyethyl)urea, the structure is stabilized by intramolecular N—H⋯O hydrogen bonds, showcasing the importance of specific functional groups in the synthesis process (Hyeong Choi et al., 2010). These approaches highlight the tailored strategies needed to synthesize complex urea derivatives.

Molecular Structure Analysis

The molecular structure of urea derivatives, including 1-(2,5-Dimethoxyphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea, is characterized by specific spatial arrangements and intramolecular interactions. For instance, compounds with a 2,5-dimethoxyphenyl unit exhibit almost planar configurations, influencing their chemical behavior and interactions (Hyeong Choi et al., 2010). These structural details are crucial for understanding the compound's chemical reactivity and physical properties.

Chemical Reactions and Properties

Urea derivatives participate in various chemical reactions, reflecting their chemical properties. Reactions such as N-acylation, N-alkylation, and hydrogen bonding significantly affect the chemical stability and reactivity of these compounds. For related ureas, hydrogen bonding plays a vital role in stabilizing their molecular structure, as seen in the synthesis and properties of 1,3-disubstituted ureas (V. Burmistrov et al., 2020). These reactions are fundamental to the compound's behavior in various environments.

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystalline structure, are influenced by its molecular configuration and intermolecular forces. Studies on similar compounds show that intramolecular hydrogen bonds and planar configurations contribute to their solid-state structure and physical characteristics (Hyeong Choi et al., 2010).

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Urea derivatives have been studied for their effectiveness as corrosion inhibitors. For instance, 1,3,5-triazinyl urea derivatives demonstrated significant corrosion inhibition for mild steel in acidic solutions. The study suggests that these compounds act via adsorption on the steel surface, forming a protective layer and inhibiting corrosion through a mixed mode of inhibition (Mistry et al., 2011).

Anticancer Activity

Certain urea derivatives exhibit promising anticancer properties. N-3,3-diphenylpropyl-N-(p-X-benzyl)-N'-phenylureas and thioureas were synthesized and tested against Ehrlich carcinoma and K562 human leukemia cells, showing significant antiproliferative action. These compounds also inhibited DNA topoisomerases I and II-alpha, indicating their potential as therapeutic agents in cancer treatment (Esteves-Souza et al., 2006).

Electron Transfer Studies

Research on urea-substituted complexes revealed insights into electron transfer across hydrogen bonds. Urea derivatives were used to study the electron transfer in ruthenium and osmium complexes, showing that the hydrogen-bonding motif does not support electron transfer in these systems. This study provides valuable information on the role of urea derivatives in the field of electrochemistry and molecular electronics (Pichlmaier et al., 2009).

Enzyme Inhibition

Urea derivatives have been explored as enzyme inhibitors, particularly in the context of kinase inhibition. For example, 1-(2,4,5-trisubstituted phenyl)-3-(5-cyanopyrazin-2-yl)ureas were developed as potent Chk1 kinase inhibitors. These compounds showed strong enzymatic activity and the ability to enhance cytotoxicity in cellular assays, suggesting their utility in targeted cancer therapies (Li et al., 2006).

Eigenschaften

IUPAC Name |

1-(2,5-dimethoxyphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4/c1-25-15-8-9-17(26-2)16(11-15)21-19(24)20-13-10-18(23)22(12-13)14-6-4-3-5-7-14/h3-9,11,13H,10,12H2,1-2H3,(H2,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQNFQTCFIHESMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

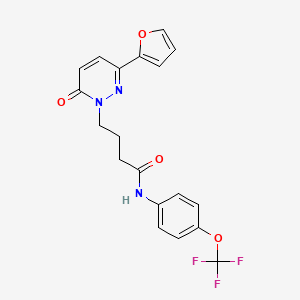

![2-[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2492826.png)

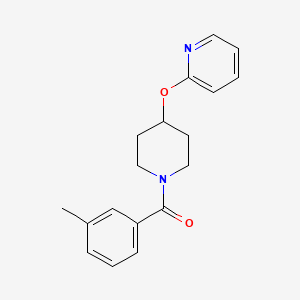

![N-(1H-benzo[d]imidazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2492828.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2492831.png)

![N-(3-fluorophenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2492833.png)

![3-isopentyl-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2492836.png)

![1-Acetyl-3-{3-[(ethylsulfonyl)amino]phenyl}-5-(4-methoxyphenyl)-2-pyrazoline](/img/structure/B2492839.png)

![Spiro[chromene-2,3'-piperidine]](/img/structure/B2492843.png)

![2-(Methoxymethyl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B2492844.png)